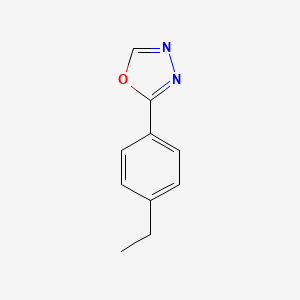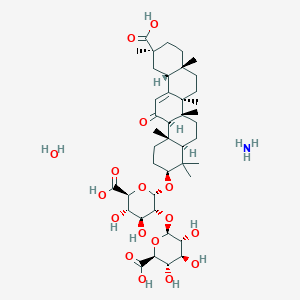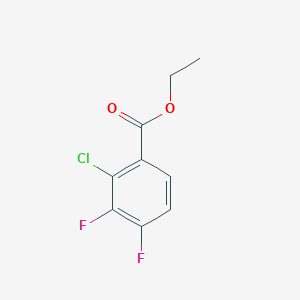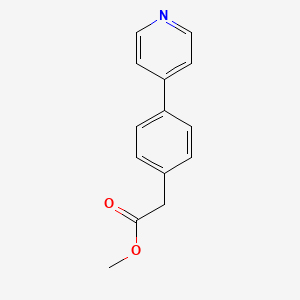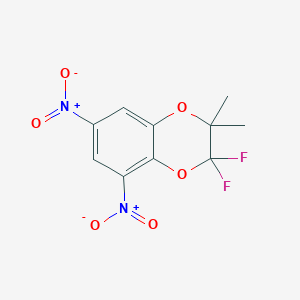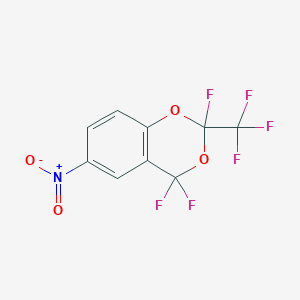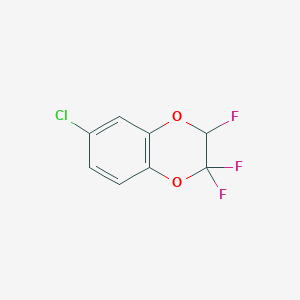
6-Chloro-2,2,3-trifluoro-1,4-benzodioxane, 80%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,2,3-trifluoro-1,4-benzodioxane, or 6-Cl-TFBD, is a chemical compound that is widely used in scientific research applications. It is a colorless, volatile liquid with a boiling point of 59.5 °C and a molecular weight of 216.5 g/mol. 6-Cl-TFBD is a member of the trifluorobenzodioxane family, which consists of a benzene ring fused to two oxygen atoms and three fluorine atoms. 6-Cl-TFBD is a versatile compound that can be used in a variety of laboratory experiments and applications.
Mécanisme D'action
6-Cl-TFBD is a versatile compound that can be used in a variety of laboratory experiments and applications. It is commonly used as a catalyst in organic synthesis reactions, such as the synthesis of heterocycles, and in the synthesis of pharmaceuticals. 6-Cl-TFBD acts as a Lewis acid, meaning that it can accept electrons from other molecules in order to form new bonds. It is also capable of forming hydrogen bonds with other molecules, which can help stabilize the reaction.
Biochemical and Physiological Effects
6-Cl-TFBD is a volatile compound that is not known to have any significant biochemical or physiological effects. It is not known to be toxic, and it does not have any known mutagenic or carcinogenic properties. 6-Cl-TFBD has been tested in vitro and in vivo, and it has been found to be non-toxic.
Avantages Et Limitations Des Expériences En Laboratoire
6-Cl-TFBD has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of laboratory experiments and applications. It is also a relatively stable compound, meaning that it is not easily degraded by heat or light. Additionally, 6-Cl-TFBD is a volatile compound, meaning that it can be easily removed from the reaction mixture by distillation. However, 6-Cl-TFBD can react with other compounds, so it is important to ensure that it is not present in excess.
Orientations Futures
The use of 6-Cl-TFBD in laboratory experiments and applications is a rapidly growing field. There are several potential future directions for research and development. For example, 6-Cl-TFBD could be used in the synthesis of novel pharmaceuticals or in the synthesis of polymers for use in various applications. Additionally, 6-Cl-TFBD could be used in the synthesis of organic fluorophores for use in medical imaging and diagnostics. Additionally, 6-Cl-TFBD could be used to develop new catalysts for organic synthesis reactions. Finally, 6-Cl-TFBD could be used to develop new methods for drug delivery or to study the effects of drugs on biological systems.
Méthodes De Synthèse
6-Cl-TFBD can be synthesized by several methods. One method involves the reaction of trifluoroacetic acid and 1,4-dibromobenzene in dichloromethane. This reaction produces a dibromotrifluorobenzene intermediate, which is then treated with sodium hypochlorite to form 6-Cl-TFBD. Another method involves the reaction of 1,4-dibromobenzene and trifluoroborane in dichloromethane, which produces a trifluoroboronate intermediate that is then treated with sodium hypochlorite to form 6-Cl-TFBD.
Applications De Recherche Scientifique
6-Cl-TFBD is a versatile compound that can be used in a variety of laboratory experiments and applications. It is commonly used in organic synthesis reactions, such as the synthesis of heterocycles, and in the synthesis of pharmaceuticals. 6-Cl-TFBD is also used in the synthesis of organic fluorophores, which are compounds that can be used to detect and quantify molecules in solution. 6-Cl-TFBD is also used in the synthesis of polymers, such as polyurethanes and polyimides.
Propriétés
IUPAC Name |
6-chloro-2,2,3-trifluoro-3H-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-4-1-2-5-6(3-4)13-7(10)8(11,12)14-5/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQOTEIXXRDIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(C(O2)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023273 |
Source


|
| Record name | 6-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,2,3-trifluoro-1,4-benzodioxane | |
CAS RN |
1357626-60-8 |
Source


|
| Record name | 6-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336621.png)
![(11bR)-2,6-Di-9-anthracenyl-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95% (99% ee)](/img/structure/B6336624.png)
